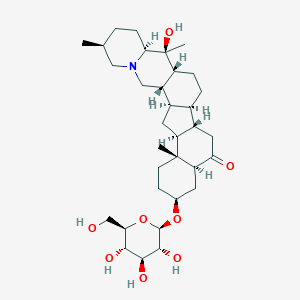

Imperialine 3-beta-D-glucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22+,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-DLJWJMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931753 | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67968-40-5, 143120-88-1 | |

| Record name | Imperialine 3-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067968405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hupehemonoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxy-6-oxocevan-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMPERIALINE 3-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C55W6L69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Imperialine 3-beta-D-glucoside for Researchers and Drug Development Professionals

Introduction: Unveiling a Bioactive Alkaloid Glycoside

Imperialine 3-beta-D-glucoside is a naturally occurring steroidal alkaloid glycoside predominantly isolated from the bulbs of various Fritillaria species, most notably Fritillaria pallidiflora Schrenk[1]. As the glycoside of the aglycone imperialine, this compound is a significant bioactive constituent in traditional medicine, where it is valued for its antitussive, expectorant, and anti-inflammatory properties[2]. In recent years, scientific inquiry has expanded to its potential applications in oncology, particularly in the context of multi-drug resistant cancers, and in managing inflammatory and metabolic disorders[1][3]. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its biochemical profile, mechanism of action, and methodologies for its study, to support its exploration in modern drug discovery and development.

Biochemical Profile: Structure and Physicochemical Properties

This compound is characterized by a complex cevanine-type steroidal alkaloid core structure to which a β-D-glucose moiety is attached at the C-3 position. This glycosylation significantly influences its physicochemical properties, enhancing its water solubility and potentially altering its pharmacokinetic profile compared to its aglycone, imperialine.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₅₃NO₈ | [1] |

| Molecular Weight | 591.78 g/mol | [1] |

| CAS Number | 67968-40-5 | [1] |

| Appearance | White to off-white solid | |

| Natural Sources | Fritillaria pallidiflora Schrenk, Fritillaria cirrhosa | [1] |

| Solubility | Soluble in DMSO, methanol | [1][2] |

Mechanism of Action: A Dual Inhibitory Role in Cellular Signaling

Current research indicates that this compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways. It is widely postulated that this compound may act as a prodrug, being hydrolyzed by glucosidases in the body to release its active aglycone, imperialine, which then exerts its pharmacological effects[4][5][6].

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical pathway that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to possess anti-cancer efficacy by deactivating Akt1, a key kinase in this pathway. This deactivation disrupts downstream signaling, leading to an anti-proliferative effect in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The aglycone, imperialine, has been demonstrated to suppress the activation of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α[7]. This mechanism is believed to be central to the anti-inflammatory effects of this compound.

Caption: NF-κB signaling pathway and the inhibitory action of Imperialine.

Biological Activities and Therapeutic Potential

This compound and its aglycone have demonstrated a range of biological activities with potential therapeutic applications.

| Biological Activity | In Vitro/In Vivo Model | Key Findings | Potential Application | Reference(s) |

| Anti-tumor | Breast cancer cells | Deactivates Akt1 in the PI3K-Akt signaling pathway. | Oncology | |

| Multi-drug resistant tumor cells | May exhibit anti-tumor properties. | Oncology | [1][3] | |

| Anti-inflammatory | LPS-stimulated macrophages | Inhibition of NF-κB and downstream pro-inflammatory cytokines (by aglycone). | Inflammatory Disorders | [7] |

| Antitussive & Expectorant | Animal models | Traditional use supported by pharmacological studies. | Respiratory Diseases | [2] |

| Anti-diabetic | Pancreatic and skeletal muscle cell lines | Dose-dependent effects on glucose uptake and insulin secretion (by aglycone). | Diabetes | [8] |

Experimental Protocols

Extraction and Isolation

A detailed protocol for the extraction and isolation of this compound from Fritillaria pallidiflora bulbs has been established.

Caption: Workflow for extraction and quantification of this compound.

Step-by-Step Methodology:

-

Pre-treatment: The powdered bulbs of Fritillaria pallidiflora are pre-treated with ammonia.

-

Extraction: The ammonia-treated powder is then refluxed with a dichloromethane:methanol solvent system at 90°C for 4 hours.

-

Quantitative Analysis: The resulting extract is analyzed using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) for the simultaneous determination of imperialine and this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant. Nitrite, a stable breakdown product of NO, will react with the Griess reagent to form a colored azo compound.

-

Measure the absorbance at 540-570 nm.

-

-

Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Safety and Toxicity

Comprehensive toxicological data for pure this compound is limited. However, studies on extracts from its natural sources provide some initial insights. An acute toxicity study on an 80% ethanol extract of Fritillaria pallidiflora bulbs in mice determined an LD50 value of 213.57 g/kg, suggesting low acute toxicity for this particular extract[9]. Conversely, an extract from Thunberg Fritillary Bulb showed an LD50 of 52.2 mg/kg in mice, indicating that toxicity can vary significantly depending on the Fritillaria species and the extraction method used[10]. It is imperative that further toxicological studies, including acute and chronic toxicity assessments, are conducted on the purified compound to establish a definitive safety profile for therapeutic development.

Future Research Directions

The existing body of research provides a strong foundation for the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to understand its bioavailability and in vivo fate, including the confirmation of its hydrolysis to imperialine.

-

Quantitative Biological Activity: Determination of specific IC50 values for its anti-cancer and anti-inflammatory activities against a broader range of cell lines and in various assay systems is crucial for understanding its potency.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer and inflammatory diseases are required to validate the in vitro findings and assess the therapeutic potential of this compound.

-

Toxicology: Comprehensive toxicological evaluation of the purified compound is essential to establish its safety profile for potential clinical applications.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer and inflammation, combined with its traditional medicinal use, makes it a compelling candidate for further drug discovery and development efforts. This guide has provided a technical framework for understanding its properties and the methodologies for its study, with the aim of facilitating future research that will fully elucidate its therapeutic potential.

References

-

A comparative assessment of acute oral toxicity and traditional pharmacological activities between extracts of Fritillaria cirrhosae Bulbus and Fritillaria pallidiflora Bulbus. (2019). Journal of Ethnopharmacology, 238, 111853. [Link]

-

Acute and sub-chronic toxicity studies of the extract of Thunberg Fritillary Bulb. (2014). Regulatory Toxicology and Pharmacology, 68(3), 370-377. [Link]

-

Acute and sub-chronic toxicity studies of the extract of Thunberg Fritillary Bulb. (n.d.). ResearchGate. [Link]

-

IMperialine-D-glucoside. (n.d.). ChemBK. [Link]

-

In Vitro Investigation of the Anti-Diabetic Effects of Imperialine on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines. (2021). Journal of Applied Biotechnology Reports, 8(4), 337-345. [Link]

-

In Vitro Investigation of the Anti-Diabetic Effects of Imperialine on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines. (n.d.). ResearchGate. [Link]

-

Metabolism of cardiac glycosides studied in the isolated perfused guinea-pig liver. (1974). Naunyn-Schmiedeberg's Archives of Pharmacology, 283(2), 121-134. [Link]

-

Methyl glucoside hydrolysis catalyzed by beta-glucosidase. (2000). Biochemistry, 39(45), 13849-13855. [Link]

-

Studies on Almond Emulsin beta-D-glucosidase. II. Kinetic Evidence for Independent Glucosidase and Galactosidase Sites. (1976). Biochimica et Biophysica Acta (BBA) - Enzymology, 438(2), 477-488. [Link]

-

The Biochemistry of Drug Metabolism — An Introduction. Part 3. Reactions of Hydrolysis and Their Enzymes. (n.d.). ResearchGate. [Link]

-

The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model. (2016). Mediators of Inflammation, 2016, 4192483. [Link]

-

β-Glucosidases. (2010). Cellular and Molecular Life Sciences, 67(20), 3387-3408. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside and Fluorescein-di-β-D-Glucoside in In Vivo and In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Investigation of the Anti-Diabetic Effects of Imperialine on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines [biotechrep.ir]

- 9. A comparative assessment of acute oral toxicity and traditional pharmacological activities between extracts of Fritillaria cirrhosae Bulbus and Fritillaria pallidiflora Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute and sub-chronic toxicity studies of the extract of Thunberg Fritillary Bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

Imperialine 3-beta-D-glucoside structure and properties

An In-Depth Technical Guide to Imperialine 3-beta-D-glucoside: Structure, Properties, and Therapeutic Potential

Introduction

This compound, a naturally occurring steroidal alkaloid, stands as a compound of significant interest within the realms of medicinal chemistry and drug development. Primarily isolated from the bulbs of various Fritillaria species, this glycoside has been a focal point of research due to its promising pharmacological profile. This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, natural sourcing, and biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer insights into its therapeutic potential and to provide a foundation for future investigations.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a complex cevanine-type steroidal skeleton, to which a β-D-glucopyranosyl moiety is attached at the C-3 position. This glycosidic linkage distinguishes it from its aglycone, imperialine.

The chemical identity and properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | Cevan-6-one, 3-(β-D-glucopyranosyloxy)-20-hydroxy-, (3β,5α,17β)- | [1] |

| Synonyms | Sipeimine-3β-D-glucoside, Edpetiline, Glucoimperialine, Zhebeinonoside | |

| Molecular Formula | C₃₃H₅₃NO₈ | [1] |

| Molecular Weight | 591.78 g/mol | [1] |

| CAS Number | 67968-40-5 | [1][2] |

| Appearance | White to off-white solid powder | [1][2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, and Dichloromethane. | [2] |

| Storage | Recommended storage at 4°C for short-term and -20°C or -80°C for long-term in a sealed container, protected from light and moisture. | [1][2] |

Structural Elucidation: Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the steroidal backbone, including multiple methyl singlets and complex multiplets in the aliphatic region. The anomeric proton of the glucose moiety would appear as a doublet with a large coupling constant (J ≈ 7-8 Hz), confirming its β-configuration.

-

¹³C NMR Spectroscopy: The carbon spectrum would display 33 distinct signals corresponding to the carbon atoms in the molecule. Key signals would include those for the carbonyl group (C-6), the anomeric carbon of the glucose unit (around 100-105 ppm), and the carbons of the steroidal framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

Natural Sources, Isolation, and Biosynthesis

Natural Occurrence and Isolation

This compound is predominantly isolated from the dried bulbs of plants belonging to the Fritillaria genus (Liliaceae family), such as Fritillaria pallidiflora Schrenk and Fritillaria walujewii Regel[2]. These plants have a history of use in traditional medicine, particularly for respiratory ailments[3].

The isolation of this compound from its natural source is a multi-step process that leverages its physicochemical properties. The choice of an alkaline pre-treatment is crucial as it converts the alkaloidal salts present in the plant matrix into their free base form, enhancing their solubility in organic solvents.

Biosynthesis

The biosynthesis of this compound involves the enzymatic glucosylation of its aglycone, imperialine. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). Studies have identified that a UGT from the UGT73 family is responsible for the 3-O-glucosylation of the imperialine backbone, utilizing UDP-glucose as the sugar donor. This enzymatic step is a critical part of the secondary metabolic pathway in Fritillaria species, leading to the formation of the final glycoside.

Pharmacological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, highlighting its potential as a therapeutic agent.

Anti-Tumor Activity

One of the most significant reported activities of this compound is its potential anti-tumor effect, particularly against multi-drug resistant cancer cells[2]. Its aglycone, imperialine, has been shown to suppress non-small cell lung cancer (NSCLC) by inhibiting the NF-κB signaling pathway, which plays a crucial role in the inflammation-cancer feedback loop[4]. It is plausible that this compound exerts its anti-tumor effects through a similar mechanism, potentially with altered pharmacokinetic properties due to the glucose moiety. The compound is suggested to inhibit the proliferation and metastasis of tumor cells[].

Anti-Inflammatory Effects

Steroidal alkaloids from Fritillaria species are known for their anti-inflammatory properties[6]. Imperialine has been shown to mitigate pulmonary inflammation in animal models of Chronic Obstructive Pulmonary Disease (COPD) by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, and inhibiting the NF-κB pathway[7][8]. The total alkaloids from Fritillaria cirrhosa, which include this compound, have been found to alleviate bleomycin-induced pulmonary fibrosis by inhibiting both TGF-β and NF-κB signaling pathways[9][10].

Other Potential Activities

-

Antitussive and Expectorant: In line with the traditional use of Fritillaria bulbs, the total alkaloids, including this compound, are recognized for their antitussive and expectorant effects, making them relevant for respiratory conditions[3].

-

Anti-Diabetic Potential: Some studies suggest that this compound may have anti-diabetic properties by helping to lower blood sugar levels[].

Proposed Mechanism of Action: Anti-Inflammatory and Anti-Tumor Effects

The convergence of anti-inflammatory and anti-tumor activities of many steroidal alkaloids from Fritillaria points towards a common underlying mechanism. The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway appears to be a central node. In normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and proteins that promote cell survival and proliferation.

Imperialine and related alkaloids are thought to interfere with this cascade by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[6][7]. This leads to a downstream reduction in the expression of inflammatory mediators and cell survival proteins, which contributes to both its anti-inflammatory and anti-tumor effects.

Experimental Protocols

Protocol for Extraction and Isolation

This protocol is adapted from the methodology described by Li et al. (2002) for the extraction of imperialine and its glucoside from Fritillaria pallidiflora[11].

-

Maceration and Alkalinization:

-

Air-dried and powdered bulbs of Fritillaria pallidiflora are macerated with an ammonia solution to convert alkaloid salts to their free base form.

-

-

Solvent Extraction:

-

The ammonia-treated plant material is subjected to reflux extraction with a mixture of dichloromethane and methanol (e.g., 1:1 v/v) at an elevated temperature (e.g., 90°C) for several hours to ensure exhaustive extraction.

-

-

Concentration:

-

The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid-rich extract.

-

-

Purification:

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), is used to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

-

Protocol for HPLC-ELSD Quantification

This method allows for the accurate quantification of non-chromophoric compounds like this compound[11].

-

Chromatographic System:

-

HPLC Column: Kromasil C18 (5 µm, 200 mm x 4.6 mm) or equivalent.

-

Mobile Phase: A mixture of acetonitrile, water, and diethylamine (a typical ratio could be around 70:30:0.03, v/v/v). The diethylamine is added to improve the peak shape of the basic alkaloids.

-

Flow Rate: 1.0 mL/min.

-

-

Detector:

-

Evaporative Light Scattering Detector (ELSD):

-

Drift Tube Temperature: Approximately 88°C.

-

Nebulizing Gas (Nitrogen) Flow Rate: Approximately 2.4 L/min.

-

-

-

Procedure:

-

Prepare standard solutions of this compound of known concentrations in the mobile phase.

-

Prepare the sample for analysis by dissolving a known amount of the extract or purified compound in the mobile phase.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Safety and Toxicology

There is a notable lack of specific toxicological data for purified this compound in the published literature. However, studies on the extracts of Fritillaria species provide some context. An acute toxicity study of the extract of Fritillaria thunbergii in mice reported an estimated median lethal dose (LD50) of 52.2 mg/kg body weight[4]. In a sub-chronic study, a dose of 1 mg/kg was considered safe in rats, with higher doses causing tremors and reduced motor activity[3][4].

Given that this compound is a major component of some of these extracts, caution is warranted in its use at higher concentrations until more specific safety data becomes available. Further research is needed to establish a comprehensive safety profile, including acute and chronic toxicity, mutagenicity, and carcinogenicity.

Future Directions and Conclusion

This compound is a compelling natural product with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Its multifaceted pharmacological activities, combined with a well-defined chemical structure, make it an attractive candidate for further drug development.

Key areas for future research include:

-

Comprehensive Toxicological Profiling: Establishing a detailed safety profile is paramount for any potential clinical application.

-

Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) is necessary to understand its bioavailability and in vivo behavior[7][12][13][14][15].

-

Mechanism of Action Elucidation: Further studies are needed to confirm the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy Studies: Rigorous testing in relevant animal models of cancer and inflammatory diseases is required to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues could lead to the development of more potent and selective therapeutic agents.

References

- MedChemExpress. (n.d.). Imperialine 3-β-D-glucoside. Retrieved from MedChemExpress.com [https://www.medchemexpress.com/imperialine-3-beta-d-glucoside.html]

- LGC Standards. (n.d.). This compound. Retrieved from LGC Standards [https://www.lgcstandards.com/US/en/Imperialine-3-beta-D-Glucoside/p/TRC-I492505]

- BOC Sciences. (n.d.). CAS 32685-93-1 Imperialine-D-glucoside. Retrieved from BOC Sciences [https://www.bocsci.com/product/imperialine-d-glucoside-cas-32685-93-1-b2703-465640.html]

- Li, P., Zeng, L. J., Li, S. L., & Lin, G. (2002). The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection. Phytochemical Analysis, 13(3), 158–161. [https://pubmed.ncbi.nlm.nih.gov/12099106/]

- Chan, T. Y. (2015). Acute and sub-chronic toxicity studies of the extract of Thunberg Fritillary Bulb. Journal of traditional and complementary medicine, 5(4), 238–242. [https://pubmed.ncbi.nlm.nih.gov/26587391/]

- MedChemExpress. (n.d.). Imperialine 3-β-D-glucoside-COA-1080837. Retrieved from MedChemExpress [https://www.medchemexpress.

- Li, Y., Wang, Y., Zhang, Y., Li, X., Wu, Y., Sun, J., ... & Sun, C. (2021). Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity. Bioorganic Chemistry, 112, 104845. [https://pubmed.ncbi.nlm.nih.gov/33798991/]

- Williams, D. L., Sherwood, E. R., Browder, I. W., & Di Luzio, N. R. (1997). Pharmacokinetics, biological effects, and distribution of (1-->3)-beta-D-glucan in blood and organs in rabbits. Mediators of inflammation, 6(4), 279–283. [https://pubmed.ncbi.nlm.nih.gov/9448831/]

- Li, J., et al. (2023). Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway. Frontiers in Pharmacology, 14, 1280017. [https://www.frontiersin.org/articles/10.3389/fphar.2023.1280017/full]

- Wang, D., Du, Q., Li, H., Wang, S., Atanasov, A. G., & Waltenberger, B. (2016). The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model. Mediators of inflammation, 2016, 4192483. [https://pubmed.ncbi.nlm.nih.gov/27524867/]

- Misaki, A., & Kishida, E. (2000). Structural characterization of β-D-(1 → 3, 1 → 6)-linked glucans using NMR spectroscopy. Carbohydrate polymers, 42(4), 331-341. [https://www.sciencedirect.com/science/article/pii/S014486170000155X]

- Nguyen, T. H., et al. (2018). A NEW FLAVAN GLUCOSIDE FROM GLOCHIDION ERIOCARPUM. Vietnam Journal of Science and Technology, 56(1B), 125-131. [https://vjs.ac.vn/index.php/vjste/article/view/11831]

- Rashid, S., & Yaqoob, U. (2021). Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses. Bulletin of the National Research Centre, 45(1), 1-13. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8166928/]

- Vetvicka, V., & Vetvickova, J. (2011). Pharmacokinetics of fungal (1-3)-beta-D-glucans following intravenous administration in rats. Journal of immunotoxicology, 8(3), 247–252. [https://www.tandfonline.com/doi/full/10.3109/1547691X.2011.587841]

- Mashhadi Akbar Boojar, M., Mashhadi Akbar Boojar, M., & Firoozivand, Y. (2021). In Vitro Investigation of the Anti-Diabetic Effects of Imperialine on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines. Journal of Applied Biotechnology Reports, 8(4), 337-345. [https://www.researchgate.net/publication/354784712_In_Vitro_Investigation_of_the_Anti-Diabetic_Effects_of_Imperialine_on_Beta-TC6_Pancreatic_and_C2C12_Skeletal_Muscle_Cell_Lines]

- Scorrano, S., et al. (2018). MS, MS², and MS³ spectra of Delphinidin-3-O-glucoside (peak 1). ResearchGate. [https://www.researchgate.net/figure/MS-MS-and-MS-spectra-of-Delphinidin-3-O-glucoside-peak-1_fig2_323226920]

- Sang, S., Lapsley, K., Jeong, W. S., Lachance, P. A., Ho, C. T., & Rosen, R. T. (2001). Flavonol glycosides and novel iridoid glycoside from the leaves of Morinda citrifolia. Journal of agricultural and food chemistry, 49(9), 4478–4481. [https://pubs.acs.org/doi/10.1021/jf010492e]

- Jiang, J. X., Ren, D. Q., & Li, X. (2016). Two new steroidal alkaloids from bulbs of Fritillaria pallidiflora. Chinese Traditional and Herbal Drugs, 47(1), 1-5. [https://www.researchgate.

- Wang, D., et al. (2016). The total alkaloid fraction of bulbs of Fritillaria cirrhosa displays anti-inflammatory activity and attenuates acute lung injury. Journal of Ethnopharmacology, 193, 33-41. [https://www.researchgate.

- Kerins, A., et al. (2022). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 52(8), 904-915. [https://pubmed.ncbi.nlm.nih.gov/36125301/]

- Leithold, L. H., et al. (2016). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical research, 33(2), 328-336. [https://pubmed.ncbi.nlm.nih.gov/26381279/]

- Jeffery, D. W., Capone, D. L., & Sefton, M. A. (2008). Quantitative analysis of beta-d-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of chromatography. A, 1215(1-2), 51–56. [https://pubmed.ncbi.nlm.nih.gov/19027113/]

- Li, H., et al. (2017). Steroidal alkaloids from the bulbs of Fritillaria unibracteata. Fitoterapia, 119, 119-124. [https://www.researchgate.

- Li, J., et al. (2023). Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway. Frontiers in Pharmacology, 14. [https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1280017/full]

- Aierken, K., et al. (2023). Representative steroidal alkaloid structures from F. pallidiflora. ResearchGate. [https://www.researchgate.net/figure/Representative-steroidal-alkaloid-structures-from-F-pallidiflora-Structures-include_fig3_375662703]

- Li, Y., et al. (2021). Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity. Bioorganic Chemistry, 112, 104845. [https://www.researchgate.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute and sub-chronic toxicity studies of the extract of Thunberg Fritillary Bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 10. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, biological effects, and distribution of (1-->3)-beta-D-glucan in blood and organs in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of fungal (1-3)-beta-D-glucans following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Imperialine 3-beta-D-glucoside natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Imperialine 3-beta-D-glucoside

Authored by: A Senior Application Scientist

Foreword

This compound, a significant steroidal alkaloid glycoside, has garnered increasing interest within the scientific community for its potential pharmacological applications, including anti-tumor properties.[1][2] The journey from its natural botanical source to a purified compound suitable for research and drug development is a multi-step process requiring a nuanced understanding of phytochemistry and separation science. This guide provides an in-depth exploration of the natural origins of this compound and the technical methodologies for its efficient extraction, isolation, and purification. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently work with this promising natural product.

Part 1: this compound at a Glance

This compound is a glycosidic derivative of imperialine, a ceveratrum-type steroidal alkaloid. The attachment of a glucose moiety significantly influences its polarity and solubility, which are critical factors in the design of extraction and purification strategies.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is paramount for its successful isolation.

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₃NO₈ | [3] |

| Molecular Weight | 591.78 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 67968-40-5 | [3] |

| Storage | 4°C, sealed, away from moisture and light | [1][3] |

Pharmacological Significance

Preliminary studies have indicated that this compound may possess anti-tumor properties, particularly against multi-drug resistant cancer cells.[1][2] Its parent aglycone, imperialine, is known for its antitussive, expectorant, and antiasthmatic activities.[4] This positions the glycoside as a compound of significant interest for further pharmacological investigation.

Part 2: Botanical Sources

The primary natural reservoirs of this compound are plants belonging to the Fritillaria genus of the Liliaceae family.[1][5] These perennial herbaceous plants are distributed across temperate regions of the Northern Hemisphere.

Key Fritillaria Species

Several species of Fritillaria have been identified as prominent sources of this compound. The bulbs of these plants are the primary anatomical part where the alkaloid accumulates.

| Species | Common Name | Notes |

| Fritillaria pallidiflora | Yi Bei Mu | Considered a principal source of both imperialine and its glucoside.[1][5][6] |

| Fritillaria cirrhosa | Chuan Bei Mu | Widely used in traditional medicine; contains a complex mixture of alkaloids, including this compound.[7][8] |

| Fritillaria imperialis | Crown Imperial | An ornamental plant also reported to contain imperialine and its glucoside.[4] |

| Petilium eduardii | (synonymous with some Fritillaria species) | Also cited as a source of this alkaloid.[] |

The concentration of this compound and other related alkaloids can vary significantly based on the species, geographical location, and cultivation conditions.[7]

Part 3: Extraction Methodologies

The extraction of steroidal alkaloids like this compound from the complex matrix of Fritillaria bulbs is a critical first step. The goal is to efficiently liberate the target molecule while minimizing the co-extraction of impurities.

Raw Material Preparation

-

Harvesting and Cleaning: The bulbs of the selected Fritillaria species are harvested at the appropriate stage of maturity. They are then thoroughly cleaned to remove soil and other debris.

-

Drying: The cleaned bulbs are dried to reduce moisture content, which prevents enzymatic degradation and improves the efficiency of subsequent grinding and extraction.

-

Pulverization: The dried bulbs are pulverized into a fine powder to increase the surface area available for solvent penetration.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction of this compound from Fritillaria bulbs.

Caption: General workflow for the extraction of this compound.

Step-by-Step Extraction Protocol

This protocol is a synthesis of methodologies reported in the literature.[6][7][10]

Objective: To obtain a crude extract enriched with steroidal alkaloids from Fritillaria bulb powder.

Materials:

-

Dried, powdered Fritillaria bulbs

-

Ammonia solution (concentrated)

-

Ethanol (70-80%) or Dichloromethane:Methanol (e.g., 4:1 v/v)

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Alkalinization (Pre-treatment):

-

Weigh a specific amount of the powdered bulb material (e.g., 50 g).

-

Moisten the powder with a concentrated ammonia solution and allow it to stand for a specified period (e.g., 1-2 hours).[6][7][10]

-

Rationale: The basic environment of the ammonia solution converts the alkaloid salts present in the plant tissues into their free base form. This significantly increases their solubility in less polar organic solvents, thereby enhancing extraction efficiency.

-

-

Solvent Extraction:

-

Transfer the ammonia-treated powder to a round-bottom flask.

-

Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).[7]

-

Connect the flask to a reflux condenser.

-

Heat the mixture to reflux at a controlled temperature (e.g., 80°C) for a defined duration (e.g., 2 hours).[7] The extraction process is often repeated multiple times (e.g., twice) with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

After extraction, cool the mixture and filter it to separate the plant debris from the liquid extract.

-

Combine the filtrates from all extraction cycles.

-

Concentrate the combined filtrate using a rotary evaporator under reduced pressure to remove the solvent. This yields a concentrated crude extract.

-

Part 4: Purification Strategies

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound to a high degree of purity.

Enrichment via Macroporous Resin Chromatography

Macroporous resins are highly effective for the initial enrichment of target compounds from crude extracts.[11][12]

Principle: These resins have a high surface area and specific pore structures that allow for the adsorption of molecules based on polarity and molecular size. The adsorbed compounds can then be selectively desorbed using an appropriate solvent.

Optimized Protocol Example: [7][11]

-

Resin Selection: H-103 macroporous resin has been shown to have a high adsorption and desorption capacity for alkaloids from Fritillaria.[7][11]

-

Adsorption: The crude extract is dissolved in an acidic aqueous solution (e.g., pH 2.0-3.0) and passed through a column packed with the pre-treated resin.

-

Washing: The column is washed with deionized water to remove highly polar impurities like sugars and salts.

-

Desorption (Elution): The adsorbed alkaloids are then eluted from the resin using a step gradient of ethanol in water (e.g., 30%, 70%, 90% ethanol). The fraction containing this compound is collected.

Column Chromatography

Further purification is typically achieved using conventional column chromatography techniques.

-

Silica Gel Chromatography: This is a standard method for separating compounds based on polarity. A solvent system of chloroform-methanol or dichloromethane-methanol with a gradient of increasing polarity is often employed.

-

Polyamide Chromatography: This can also be effective for separating alkaloids.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity (>98%), preparative HPLC is the method of choice.[13][14]

Key Parameters:

-

Column: A reversed-phase C18 column is commonly used.[6]

-

Mobile Phase: A mixture of acetonitrile and water, often with a modifier like diethylamine to improve peak shape for the alkaloids, is effective.[6]

-

Detection: As this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is highly suitable for detection and fraction collection.[6]

Purification Workflow Diagram

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imperialine 3-β-D-Glucoside | 67968-40-5 - Coompo [coompo.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. plantaedb.com [plantaedb.com]

- 5. researchgate.net [researchgate.net]

- 6. The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Glycoside: A Technical Guide to the Biosynthesis of Imperialine 3-beta-D-glucoside in Fritillaria

This guide provides an in-depth technical exploration of the biosynthetic pathway of imperialine 3-beta-D-glucoside, a significant bioactive isosteroidal alkaloid found in plants of the Fritillaria genus. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, outlines key experimental methodologies, and offers insights into the molecular architecture of this complex natural product.

Introduction: The Significance of Fritillaria Alkaloids

The genus Fritillaria (Liliaceae family) is a source of structurally diverse and pharmacologically important isosteroidal alkaloids.[1] For centuries, the bulbs of various Fritillaria species have been utilized in traditional medicine, particularly for their antitussive, expectorant, and anti-inflammatory properties.[2] Imperialine is one of the most prominent alkaloids in this genus and has been the subject of extensive research for its potential therapeutic applications.[3][4] The glycosylated form, this compound, often represents a major accumulated alkaloid in specific tissues, suggesting a crucial role for glycosylation in the storage, transport, or bioactivity of the parent compound.[5] Understanding the intricate biosynthetic pathway of this glycoside is paramount for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals.

The Biosynthetic Pathway: From Precursor to Final Product

The biosynthesis of this compound is a multi-step process that begins with a common precursor to all plant sterols, cholesterol. The pathway can be conceptually divided into three major stages: the formation of the steroidal backbone from cholesterol, the subsequent modifications to yield imperialine, and the final glycosylation step.

Stage 1: The Cholesterol Foundation

The journey to imperialine begins with the mevalonate (MVA) pathway, which is the primary route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the cytoplasm of Fritillaria cells.[1][6] These five-carbon units are the fundamental building blocks for all isoprenoids, including sterols. The key steps in cholesterol biosynthesis are well-established in plants and serve as the foundational framework for the subsequent formation of steroidal alkaloids.[7][8][9][10]

The initial steps involve the condensation of acetyl-CoA units to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase, the rate-limiting enzyme in this pathway.[8] A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP, which is then isomerized to DMAPP. Head-to-tail condensations of IPP and DMAPP lead to the formation of farnesyl pyrophosphate (FPP) and subsequently squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form cycloartenol, the first cyclic precursor in plant sterol biosynthesis. A series of enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol.[10]

Stage 2: Formation of the Imperialine Aglycone

The conversion of cholesterol to the imperialine aglycone is the least understood part of the pathway and is an active area of research. Based on the chemical structures of various intermediates and identified enzyme families, a putative pathway has been proposed.[6][11] This stage likely involves a series of modifications to the cholesterol backbone, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), reductases, and aminotransferases.[11][12]

The proposed transformation from cholesterol to imperialine involves:

-

Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions at specific carbon atoms of the cholesterol molecule. These reactions are likely catalyzed by CYP450s.[12]

-

Transamination: The introduction of a nitrogen atom, a defining feature of alkaloids, is thought to occur via a transamination reaction.[11]

The following diagram illustrates the proposed overarching biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Stage 3: The Final Glycosylation Step

The terminal step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of the imperialine aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). Recent research has identified an imperialine 3-O-glucosyltransferase (FuwI3GT) from the UGT73 family in Fritillaria unibracteata var. wabuensis that performs this crucial step. This enzyme utilizes UDP-glucose as the sugar donor.

Key Enzymes and Their Regulation

The biosynthesis of this compound is tightly regulated by a complex network of enzymes and transcription factors.

Upstream Pathway Enzymes

Key enzymes in the MVA pathway, such as HMG-CoA reductase and farnesyl pyrophosphate synthase (FPS), are critical control points for the overall flux towards steroidal alkaloid biosynthesis.[11][13]

Modifying Enzymes: The Role of CYP450s

Cytochrome P450s are a large family of enzymes responsible for the extensive functionalization of the cholesterol backbone. Transcriptomic analyses of Fritillaria species have identified numerous candidate CYP450 genes that are co-expressed with other genes in the pathway, suggesting their involvement in the hydroxylation and oxidation steps leading to imperialine.[1][12]

The Glucosylating Enzyme: FuwI3GT

The identification and characterization of FuwI3GT represents a significant breakthrough in understanding the final step of this compound biosynthesis. This enzyme exhibits substrate specificity and is a key target for metabolic engineering approaches.

Transcriptional Regulation

The expression of biosynthetic genes is controlled by various families of transcription factors, including AP2/ERF, MYB, bHLH, and WRKY.[6][13] These transcription factors respond to developmental cues and environmental stimuli, thereby modulating the production of imperialine and its glucoside. For instance, studies have shown that shading and potassium application can influence the expression of these transcription factors and consequently alter the accumulation of steroidal alkaloids in Fritillaria bulbs.[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Extraction and Purification of Imperialine and its Glucoside

This protocol is adapted from established methods for the efficient extraction of these alkaloids from Fritillaria bulbs.[3][15][16][17]

Protocol 4.1: Alkaloid Extraction and Purification

-

Sample Preparation: Air-dry Fritillaria bulbs and grind them into a fine powder.

-

Alkalinization: Pre-treat the bulb powder with a 10% ammonia solution. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: Perform reflux extraction of the alkalinized powder with a mixture of dichloromethane and methanol (e.g., 1:1 v/v) at 90°C for 4 hours.

-

Crude Extract Preparation: Concentrate the solvent extract under reduced pressure to obtain a crude alkaloid mixture.

-

Acid-Base Partitioning: Dissolve the crude extract in 5% acetic acid and wash with ethyl acetate to remove non-basic impurities.

-

Purification: Make the acidic aqueous layer alkaline (pH 11) with a 5% sodium hydroxide solution and extract the alkaloids with chloroform. Dry the chloroform extract with anhydrous sodium sulfate and evaporate to yield the purified alkaloid fraction.

-

Chromatographic Separation: Further purify imperialine and this compound using techniques such as high-speed counter-current chromatography (HSCCC) or column chromatography on silica gel or alumina.[18]

Quantitative Analysis by HPLC-ELSD

A robust method for the simultaneous quantification of the non-chromophoric imperialine and its glucoside is High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD).[2][15]

Protocol 4.2: HPLC-ELSD Analysis

-

Chromatographic System: A standard HPLC system equipped with an ELSD.

-

Column: A reversed-phase C18 column (e.g., Kromasil C18).

-

Mobile Phase: An isocratic or gradient system of acetonitrile, water, and an amine modifier like diethylamine to improve peak shape.

-

ELSD Settings: Optimize nebulizer temperature and gas flow rate for maximum sensitivity.

-

Quantification: Use external standards of purified imperialine and this compound to generate calibration curves for quantification.

Heterologous Expression and Purification of FuwI3GT

The functional characterization of FuwI3GT requires its production in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae.[5][19][20][21][22][23][24][25] The following is a generalized protocol for expression in E. coli.

Protocol 4.3: Heterologous Expression and Purification

-

Gene Cloning: Synthesize the codon-optimized coding sequence of FuwI3GT and clone it into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the cell lysate by centrifugation and purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Protein Characterization: Verify the purity and size of the recombinant protein by SDS-PAGE.

In Vitro Enzyme Assay for UGT Activity

The catalytic activity of the purified FuwI3GT can be determined using an in vitro assay.[4][26][27][28][29][30][31][32]

Protocol 4.4: UGT Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0), the purified FuwI3GT enzyme, the acceptor substrate (imperialine), and the sugar donor (UDP-glucose).

-

Reaction Initiation and Incubation: Initiate the reaction by adding UDP-glucose and incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or by heat inactivation.

-

Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect and quantify the formation of this compound.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.[30][31][33][34]

The following diagram outlines the experimental workflow for enzyme characterization.

Caption: Experimental workflow for the characterization of FuwI3GT.

Quantitative Data Summary

The accumulation of imperialine and its glucoside can vary significantly depending on the Fritillaria species and the developmental stage of the plant.

| Compound | F. cirrhosa (μg/g) | F. pallidiflora (μg/g) | Reference |

| Imperialine | - | 78.05–344.09 | [35] |

| Peimisine | 17.92–123.53 | - | [35] |

Table 1: Comparative abundance of major isosteroidal alkaloids in different Fritillaria species.

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of this compound is an ongoing endeavor. While significant progress has been made, particularly in identifying the final glycosylation step, the enzymatic modifications of the cholesterol backbone to form the imperialine aglycone remain a "black box" that requires further investigation. Future research should focus on the functional characterization of the candidate CYP450s and other enzymes identified through transcriptomic studies.

A comprehensive understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds in microbial or plant-based systems. The protocols and information presented in this guide offer a solid foundation for researchers to contribute to this exciting field of study.

References

-

Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses. (2024). MDPI. [Link]

-

Discovery of genes related to steroidal alkaloid biosynthesis in Fritillaria cirrhosa by generating and mining a dataset of expressed sequence tags (ESTs). (2011). ResearchGate. [Link]

-

The Extraction of Imperialine and imperialine-3 Beta-Glucoside From Fritillaria Pallidiflora Schrenk and Quantitative Determination by HPLC-evaporative Light Scattering Detection. (2002). PubMed. [Link]

-

The extraction of imperialine and imperialine‐3β‐glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC‐evaporative light scattering detection. (2002). Sci-Hub. [Link]

-

Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses. (2022). National Institutes of Health. [Link]

-

Identification of genes involved in steroid alkaloid biosynthesis in Fritillaria imperialis via de novo transcriptomics. (2019). IMAGINE. [Link]

-

Discovery of genes related to steroidal alkaloid biosynthesis in Fritillaria cirrhosa by generating and mining a. (2011). Academic Journals. [Link]

-

Genome-wide transcriptional analysis unveils the molecular basis of organ-specific expression of isosteroidal alkaloids biosynthesis in critically endangered Fritillaria roylei Hook. (2021). PubMed. [Link]

-

Overview on biosynthesis and biological regulation of isosteroidal alkaloids in Fritillaria. (2023). ResearchGate. [Link]

-

Heterologous expression of plant glycosyltransferases for biochemistry and structural biology. (2020). National Institutes of Health. [Link]

-

Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa. (2014). National Institutes of Health. [Link]

-

Isolation and purification of peimisine from fritillaria taipaiensis bulbs by high-speed counter-current chromatography. (2015). ResearchGate. [Link]

-

Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside. (2008). National Institutes of Health. [Link]

-

Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa. (2014). ResearchGate. [Link]

-

Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses. (2024). PubMed. [Link]

-

Isolation and identification of alkaloids from Frítillaria imperíalis L. var. rubra maxima. (1978). Chemical Papers. [Link]

-

The primary in vivo steroidal alkaloid glucosyltransferase from potato. (2003). PubMed. [Link]

-

Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. (2024). MDPI. [Link]

-

Various terpenoids in genus Fritillaria and their uses S. No. Species.... (n.d.). ResearchGate. [Link]

-

Computational-guided discovery of UDP-glycosyltransferases for lauryl glucoside production using engineered E. coli. (2024). National Institutes of Health. [Link]

-

Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (2024). MDPI. [Link]

-

Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation. (2024). National Institutes of Health. [Link]

-

Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. (2019). National Institutes of Health. [Link]

-

Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses. (2021). National Institutes of Health. [Link]

-

Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential. (2016). National Institutes of Health. [Link]

-

Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis. (2023). PubMed Central. [Link]

-

Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. (2023). MDPI. [Link]

-

The function of UDP-glycosyltransferases in plants and their possible use in crop protection. (2023). Utrecht University. [Link]

-

An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. (2018). ResearchGate. [Link]

-

Kinetic parameters of UGTs (Mean ± SD, n = 3). (n.d.). ResearchGate. [Link]

-

A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis. (2022). PubMed Central. [Link]

-

An Effective Recombinant Protein Expression and Purification System in Saccharomyces cerevisiae. (2018). DR-NTU. [Link]

-

GC chromatograms for six Fritillaria species which their ISAs property.... (n.d.). ResearchGate. [Link]

-

Free Full-Text | Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses | Notes. (n.d.). MDPI. [Link]

-

Structural enzymology of cholesterol biosynthesis and storage. (2022). National Institutes of Health. [Link]

-

A Structural Investigation of the Flavonol Specific 3-O Glucosyltransferase Cp3GT. (n.d.). Digital Commons@ETSU. [Link]

-

The Biosynthetic Pathway for Cholesterol: Konrad Bloch. (n.d.). ResearchGate. [Link]

-

6.1: Cholesterol synthesis. (2021). Medicine LibreTexts. [Link]

-

Glycosyltransferase Activity Assay Using Colorimetric Methods. (2015). PubMed. [Link]

-

Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential. (2016). PubMed. [Link]

-

Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena. (2023). National Institutes of Health. [Link]

-

Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa. (2023). National Institutes of Health. [Link]

-

Quantitative analytical method to evaluate the metabolism of vitamin D. (2015). PubMed. [Link]

Sources

- 1. Genome-wide transcriptional analysis unveils the molecular basis of organ-specific expression of isosteroidal alkaloids biosynthesis in critically endangered Fritillaria roylei Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. Secure Verification [imagine.imgge.bg.ac.rs]

- 13. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses [mdpi.com]

- 14. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computational-guided discovery of UDP-glycosyltransferases for lauryl glucoside production using engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yeast Expression Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. neb.com [neb.com]

- 25. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 26. The primary in vivo steroidal alkaloid glucosyltransferase from potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment [mdpi.com]

- 28. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. dc.etsu.edu [dc.etsu.edu]

- 35. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Potential of Imperialine 3-beta-D-glucoside: Mechanisms and Methodologies

Abstract

Imperialine 3-beta-D-glucoside, a naturally occurring steroidal alkaloid glycoside isolated from the bulbs of Fritillaria species, is emerging as a compound of significant interest in preclinical drug discovery.[1] While its aglycone, imperialine, has been more extensively studied, recent evidence suggests that the glycosidic form possesses unique therapeutic properties, particularly in oncology. This technical guide synthesizes the current understanding of this compound, focusing on its potential anticancer applications. We will delve into its proposed mechanisms of action, primarily the modulation of critical cell signaling pathways such as NF-κB, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising natural product.

Introduction to this compound

Chemical Profile and Provenance

This compound is the glycoside of Imperialine, a C-nor-D-homo steroidal alkaloid.[1] The addition of a glucose moiety at the 3-beta position distinguishes it from its more widely studied aglycone.

-

Primary Natural Source: Bulbs of plants from the Liliaceae family, notably Fritillaria pallidiflora and Fritillaria imperialis.[1][4][5]

The presence of the glucoside group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent alkaloid, potentially affecting its solubility, stability, and interaction with cellular targets.

Pharmacological Context: A Promising Phytochemical

Historically, plants of the Fritillaria genus have been used in traditional Chinese medicine for treating bronchopulmonary diseases, owing to their anti-inflammatory and antitussive effects.[6] Modern research has shifted focus to the constituent alkaloids, such as imperialine and its glycoside, for their potential in more complex diseases. Imperialine itself has demonstrated anti-inflammatory, anticancer, and even anti-diabetic properties in various preclinical models.[4][7][][9] Studies suggest that this compound may exhibit potent anti-tumor properties, particularly against multi-agent resistant tumor cells, making it a compelling candidate for further investigation.[1][2]

Core Therapeutic Area: Oncology

The primary therapeutic promise of this compound lies in its anticancer activity. Evidence points towards its efficacy in non-small cell lung cancer (NSCLC) and potentially in cancers exhibiting multi-drug resistance.[1][7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that the anticancer effects of the imperialine scaffold are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] NF-κB is a critical transcription factor that, when constitutively activated in cancer cells, promotes proliferation, prevents apoptosis, and drives inflammation and metastasis.

The therapeutic rationale for targeting NF-κB is clear: its inhibition can resensitize cancer cells to apoptotic signals and curb the inflammatory tumor microenvironment. Imperialine has been shown to dramatically inhibit NF-κB activity, suppressing both the NSCLC tumor and its associated inflammation in what is described as an "inflammation-cancer feedback loop".[6][7] This mechanism is particularly noteworthy as it is not based on direct cytotoxicity, which may explain the observed systemic safety in animal models.[6][7] While these studies focused on the aglycone, the structural similarity and the known bioactivity of other glucosides in modulating this pathway suggest a comparable or potentially enhanced mechanism for this compound.[10][11][12][13]

Other Potential Therapeutic Applications

Beyond oncology, the mechanistic profile of this compound suggests utility in other disease contexts.

-

Anti-Inflammatory Effects: Given its potent inhibition of the NF-κB pathway, the compound is a strong candidate for treating inflammatory disorders. Studies on imperialine have shown it mitigates pulmonary inflammation in COPD-like rat models by reducing levels of IL-1β, IL-6, and TNF-α. [9]Similar anti-inflammatory effects are reported for various other natural glucosides. [14][15]

-

Neuroprotective Properties: Chronic inflammation and oxidative stress are key drivers of neurodegenerative diseases. The anti-inflammatory and antioxidant properties of many phenolic glucosides have been linked to neuroprotective effects in models of cerebral ischemia and other neurological insults. [16][17][18][19][20]This opens a promising, albeit less explored, avenue for this compound research.

Experimental Protocols for Preclinical Evaluation

The following protocols represent standard, validated methodologies for assessing the anticancer potential of a novel compound like this compound.

In Vitro Workflow: From Cytotoxicity to Mechanism

A logical in vitro evaluation begins with assessing broad cytotoxicity, followed by mechanistic assays to probe specific cellular pathways. This tiered approach is efficient and cost-effective for triaging novel compounds. [21]

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is a foundational colorimetric assay to determine the concentration at which the test compound inhibits cell growth by 50% (IC50). [22]It measures the metabolic activity of viable cells.